molecular formula C8H6Cl2F3N B13324525 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline

2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13324525
M. Wt: 244.04 g/mol
InChI Key: LLMUDGHNGOQSIR-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6Cl2F3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine atoms at the 2 and 3 positions, and the amino group is substituted by a 2,2,2-trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2,3-dichloroaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a catalyst, such as iron porphyrin, under controlled conditions to ensure high yield and purity . The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with reaction conditions typically involving elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted anilines, while oxidation can produce quinones.

Scientific Research Applications

2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with target molecules. The chlorine atoms on the benzene ring may also contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloroaniline: Similar structure but lacks the trifluoroethyl group.

    2,3-dichloro-N-methylaniline: Similar structure with a methyl group instead of a trifluoroethyl group.

    2,3-dichloro-N-ethyl aniline: Similar structure with an ethyl group instead of a trifluoroethyl group.

Uniqueness

2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6Cl2F3N

Molecular Weight

244.04 g/mol

IUPAC Name

2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6Cl2F3N/c9-5-2-1-3-6(7(5)10)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

LLMUDGHNGOQSIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NCC(F)(F)F

Origin of Product

United States

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